Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 862874-77-9
VCID: VC2686315
InChI: InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)N
Molecular Formula: C17H27N3O3
Molecular Weight: 321.4 g/mol

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate

CAS No.: 862874-77-9

Cat. No.: VC2686315

Molecular Formula: C17H27N3O3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate - 862874-77-9

Specification

CAS No. 862874-77-9
Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
IUPAC Name tert-butyl 4-[2-(4-aminophenoxy)ethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13,18H2,1-3H3
Standard InChI Key WORVXGOCMSUNBU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)N

Introduction

Molecular Structure and Chemical Characteristics

Structural Composition and Identification

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate features a piperazine heterocycle as its core structure with two distinct functional substituents. The first is a tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms (position 1) of the piperazine ring, while the second is a 2-(4-aminophenoxy)ethyl group connected to the other nitrogen (position 4). The structural arrangement presents a molecule with multiple functional sites, including a protected amine (carbamate), a tertiary amine, an ether linkage, and a primary aromatic amine.

PropertyPredicted ValueBasis for Prediction
Molecular Weight~348 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar structures
SolubilityModerately soluble in organic solvents; limited aqueous solubilityBased on functional groups present
StabilityAcid-labile at the Boc groupKnown chemistry of tert-butyl carbamates
Hydrogen Bond Donors1 (primary amine)Structural analysis
Hydrogen Bond Acceptors5 (N and O atoms)Structural analysis

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insight into the potential characteristics of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate. Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, for example, has a molecular weight of 249.31 g/mol, a calculated XLogP3-AA value of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors . The target compound would be expected to have higher molecular weight due to the additional ethoxy linkage and the tert-butyl group replacing the ethyl group.

Synthesis and Preparative Methods

Synthetic Routes and Methodologies

The synthesis of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate would typically involve several key steps, drawing from established methodologies for related compounds. Based on synthetic approaches for similar structures, a plausible route would involve:

  • Protection of one nitrogen of piperazine with a tert-butyloxycarbonyl (Boc) group

  • Alkylation of the remaining nitrogen with 2-(4-nitrophenoxy)ethyl bromide or a similar alkylating agent

  • Reduction of the nitro group to obtain the desired amino functionality

The reductive step could employ catalytic hydrogenation (H₂/Pd-C) or alternative reducing systems such as iron or zinc in acidic conditions, similar to methods employed for the synthesis of other aminophenyl derivatives.

A synthetic pathway analogous to that described for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate might involve activation of the piperazine nitrogen followed by nucleophilic substitution . In the referenced synthesis, the reaction was conducted using organometallic reagents, and similar principles could be adapted for the target compound.

Purification and Characterization Challenges

Purification of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate would likely employ column chromatography on silica gel, as demonstrated in the separation of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate using hexane/ethyl acetate mixtures . Recrystallization from appropriate solvents would provide further purification, potentially yielding crystalline material suitable for structural characterization.

Characterization would typically involve:

  • ¹H and ¹³C NMR spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Elemental analysis for compositional confirmation

  • Infrared spectroscopy for functional group identification

  • Melting point determination for purity assessment

Structural FeaturePotential Biological Relevance
Piperazine coreCNS activity, antimicrobial properties, antipsychotic effects
Primary aromatic aminePotential for hydrogen bonding with biological targets; site for conjugation
Ether linkageConformational flexibility; modulation of lipophilicity
Boc protecting groupProdrug potential; controlled release upon deprotection

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

Comprehensive characterization of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate would require a battery of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural elucidation, with the ¹H NMR spectrum expected to show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), the piperazine protons (multiplets around δ 2.5-3.5 ppm), the ethylene bridge (triplets at approximately δ 3.0-4.0 ppm), and the aromatic protons (doublets in the δ 6.5-7.5 ppm region).

High-performance liquid chromatography (HPLC) would be employed for purity determination and potential separation of isomers or related impurities. Mass spectrometry would confirm the molecular weight and fragmentation pattern, with an expected molecular ion peak corresponding to the calculated mass of approximately 348 g/mol.

Research Landscape and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator